molecular formula C30H24N2 B189807 N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 167218-30-6

N4,N4,N4'-Triphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No. B189807
Key on ui cas rn: 167218-30-6
M. Wt: 412.5 g/mol
InChI Key: XHPBZHOZZVRDHL-UHFFFAOYSA-N
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Patent
US08288012B2

Procedure details

4.3 g (17 mmol) of 4-bromodiphenylamine, 5 g (17 mmol) of triphenylamine-4-boronic acid, and 532 mg of tri(o-tolyl)phosphine were put into a 500 mL three-neck flask, and the atmosphere in the flask was substituted by nitrogen. 60 mL of toluene, 40 mL of ethanol, and 14 ml of a potassium carbonate aqueous solution (0.2 mol/L) were added into this mixture. The mixture was deaerated while being stirred under reduced pressure, and after deaeration, 75 mg (0.35 mmol) of palladium(II) acetate was added. This mixture was refluxed at 100° C. for 10.5 hours. An aqueous layer of the mixture was extracted with toluene. The extracted solution and an organic layer were washed together with saturated brine, and magnesium sulfate was added thereto for drying. This mixture was filtrated and the filtrate was concentrated to obtain an oily light-brown substance. The oily substance was dissolved in about 50 mL of toluene, and was subjected to suction filtration through Celite (manufactured by Celite Co., Ltd.), alumina, and Florisil (manufactured by Floridin Company). A solid substance obtained by concentrating the filtrate was purified by a silica gel column chromatography (developing solvent was a mixed solvent of hexane:toluene=4:6) to obtain a white solid substance. The obtained white solid substance was recrystallized with chloroform/hexane, so that 3.5 g of an white substance was obtained in yield 49%.
Quantity
4.3 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
532 mg
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
75 mg
Type
catalyst
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Four
Quantity
60 mL
Type
solvent
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:6]=[CH:5][C:4]([NH:7][C:8]2[CH:13]=[CH:12][C:11](Br)=[CH:10][CH:9]=2)=[CH:3][CH:2]=1.B(O)(O)[C:16]1[CH:21]=[CH:20][C:19]([N:22]([C:29]2[CH:34]=[CH:33][CH:32]=[CH:31][CH:30]=2)[C:23]2[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=2)=[CH:18][CH:17]=1.C1(C)C=CC=CC=1P(C1C=CC=CC=1C)C1C=CC=CC=1C.C(=O)([O-])[O-].[K+].[K+]>C1(C)C=CC=CC=1.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.C(O)C>[C:4]1([NH:7][C:8]2[CH:13]=[CH:12][C:11]([C:32]3[CH:33]=[CH:34][C:29]([N:22]([C:23]4[CH:24]=[CH:25][CH:26]=[CH:27][CH:28]=4)[C:19]4[CH:20]=[CH:21][CH:16]=[CH:17][CH:18]=4)=[CH:30][CH:31]=3)=[CH:10][CH:9]=2)[CH:5]=[CH:6][CH:1]=[CH:2][CH:3]=1 |f:3.4.5,7.8.9|

Inputs

Step One
Name
Quantity
4.3 g
Type
reactant
Smiles
C1=CC=C(C=C1)NC2=CC=C(C=C2)Br
Name
Quantity
5 g
Type
reactant
Smiles
B(C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3)(O)O
Name
Quantity
532 mg
Type
reactant
Smiles
C1(=C(C=CC=C1)P(C1=C(C=CC=C1)C)C1=C(C=CC=C1)C)C
Step Two
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
75 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Four
Name
Quantity
14 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Name
Quantity
40 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
while being stirred under reduced pressure
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
An aqueous layer of the mixture was extracted with toluene
WASH
Type
WASH
Details
The extracted solution and an organic layer were washed together with saturated brine, and magnesium sulfate
ADDITION
Type
ADDITION
Details
was added
CUSTOM
Type
CUSTOM
Details
for drying
FILTRATION
Type
FILTRATION
Details
This mixture was filtrated
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
to obtain an oily light-brown substance
FILTRATION
Type
FILTRATION
Details
was subjected to suction filtration through Celite (manufactured by Celite Co., Ltd.), alumina, and Florisil (manufactured by Floridin Company)
CUSTOM
Type
CUSTOM
Details
A solid substance obtained
CONCENTRATION
Type
CONCENTRATION
Details
by concentrating the filtrate
CUSTOM
Type
CUSTOM
Details
was purified by a silica gel column chromatography (
CUSTOM
Type
CUSTOM
Details
toluene=4:6) to obtain a white solid substance
CUSTOM
Type
CUSTOM
Details
The obtained white solid substance was recrystallized with chloroform/hexane, so that 3.5 g of an white substance
CUSTOM
Type
CUSTOM
Details
was obtained in yield 49%

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)NC1=CC=C(C=C1)C1=CC=C(N(C2=CC=CC=C2)C2=CC=CC=C2)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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